molecular formula C10H9N3O3 B2809786 3-ethyl-6-nitroquinazolin-4(3H)-one CAS No. 78875-00-0

3-ethyl-6-nitroquinazolin-4(3H)-one

Cat. No. B2809786
CAS RN: 78875-00-0
M. Wt: 219.2
InChI Key: YGHZIYFKMZBUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-6-nitroquinazolin-4(3H)-one, also known as ENQ, is a heterocyclic compound belonging to the quinazolinone family. It is an aromatic compound with a molecular formula of C9H8N2O2. ENQ has been extensively studied due to its wide range of potential applications in the field of synthetic organic chemistry.

Scientific Research Applications

Stability Characterization

  • Stability and Functional Groups : 3-ethyl-6-nitroquinazolin-4(3H)-one, also labeled as BG1188, has been characterized for its stability using optical methods like FTIR and UV-Vis spectra. This compound is part of a series developed to combat antibiotic resistance in bacteria. Its stability in different solvents and temperatures has been explored, providing insights into its functional groups and behavior in various conditions (Militaru et al., 2011).

Synthesis and Characterization

  • Synthesis and Metal Complexes : A study on the synthesis of new 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivatives and their complexation with transition metals (Co, Ni, Cu, Zn) offers insights into the coordinating behavior of these compounds. The findings include information on their physicochemical properties and potential applications in various chemical processes (Hunoor et al., 2010).

Applications in Chemical Synthesis

  • One-Pot Synthesis Method : A simple one-pot procedure for preparing 2-(het)arylquinazolin-4(3H)-ones from 2-nitrobenzamides is described. This method uses sodium dithionite as a reducing agent, highlighting the role of 3-ethyl-6-nitroquinazolin-4(3H)-one in facilitating the synthesis of heterocyclic compounds (Romero et al., 2013).

Biological Evaluation

  • Evaluation of Enzyme Inhibition : Novel quinazolinone derivatives, including 3-ethyl-6-nitroquinazolin-4(3H)-one, have been synthesized and tested against metabolic enzymes such as α-glucosidase and acetylcholinesterase. This research demonstrates the potential of these compounds in inhibiting specific enzymes, which could have implications in various biological and pharmaceutical contexts (Tokalı et al., 2021).

Fluorescence and Spectral Studies

  • Fluorescence Properties : The fluorescence properties of certain quinolin-4(1H)-ones, related to 3-ethyl-6-nitroquinazolin-4(3H)-one, have been studied for their potential as molecular fluorescent probes. This research highlights the potential application of these compounds in bio-imaging and molecular labeling (Motyka et al., 2011).

Corrosion Inhibition

  • Inhibition of Corrosion : New compounds derived from quinazolinone, including 3-ethyl-6-nitroquinazolin-4(3H)-one, have been examined for their efficacy as corrosion inhibitors in acidic environments. This research is valuable in understanding the chemical properties that make these compounds effective in protecting metals against corrosion (Errahmany et al., 2020).

properties

IUPAC Name

3-ethyl-6-nitroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-12-6-11-9-4-3-7(13(15)16)5-8(9)10(12)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHZIYFKMZBUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-6-nitroquinazolin-4(3H)-one

Citations

For This Compound
1
Citations
A Testard, L Picot, O Lozach, M Blairvacq… - Journal of enzyme …, 2005 - Taylor & Francis
The microwave-assisted synthesis of a family of 2,8-substituted thiazoloquinazolinones is described. The preliminary evaluation of the antiproliferative activity and the capacity of these …
Number of citations: 43 www.tandfonline.com

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